Allophanic acid, tert-butyl ester

CAS No.:

Cat. No.: VC14116746

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O3 |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | tert-butyl N-carbamoylcarbamate |

| Standard InChI | InChI=1S/C6H12N2O3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H3,7,8,9,10) |

| Standard InChI Key | SOSYJTMKRFNDSU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(=O)N |

Introduction

Chemical Identity and Structural Characteristics

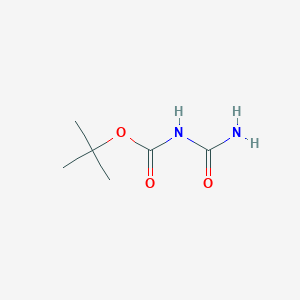

Allophanic acid, tert-butyl ester is a white crystalline solid with a melting point of 185–187°C (hexane) and limited water solubility . Its structure comprises a tert-butoxycarbonyl (Boc) group linked to a urea moiety, as shown in the following representation:

This configuration confers stability against nucleophilic attack while enabling selective deprotection under acidic conditions, a feature exploited in peptide synthesis and polymer crosslinking . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Allophanic Acid, tert-Butyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 185–187°C (hexane) | |

| Solubility | Low in water; soluble in DMSO | |

| Stability | Hygroscopic; stable under inert gas |

Synthetic Methodologies

Flow Microreactor-Based Synthesis

Recent advances in continuous-flow chemistry have enabled the efficient synthesis of tert-butyl esters, including allophanic acid derivatives. By utilizing microreactors, researchers achieve precise control over reaction parameters such as temperature and residence time, minimizing side reactions and improving yields . For example, the tert-butoxycarbonyl group can be introduced via reactive intermediates like tert-butyl chloroformate, with reaction times reduced from hours to minutes compared to batch processes .

Transallophanatization Reactions

Allophanic acid, tert-butyl ester is synthesized through transesterification of allophanoic acid alkyl esters with tert-butanol. This reaction, typically catalyzed by tin-based compounds like dibutyltin dioxide, proceeds at 80–140°C under inert conditions . The mechanism involves nucleophilic attack by tert-butanol on the carbonyl carbon of the allophanoate ester, followed by elimination of the original alkoxy group (e.g., methyl or ethyl) . Inhibitors such as trialkyl phosphites are often added to suppress thermal degradation .

Key Reaction Conditions

-

Temperature: 80–140°C

-

Catalysts: Dibutyltin dioxide (0.1–1.0 mol%)

-

Solvents: Toluene or xylene

Reactivity and Functionalization

The Boc group in allophanic acid, tert-butyl ester acts as a protective moiety for amines and hydroxyl groups. Its cleavage under acidic conditions (e.g., HCl in dioxane) regenerates the free urea functionality, making it valuable in sequential synthesis . Additionally, the compound participates in nucleophilic substitutions with amines, alcohols, and thiols, forming urethane or thiourethane linkages essential in polymer networks .

Stability Under Thermal and Hydrolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, aligning with its melting point . Hydrolytic stability studies in aqueous buffers (pH 3–10) indicate negligible degradation over 24 hours at 25°C, though acidic or basic conditions (pH <2 or >12) accelerate hydrolysis .

Industrial and Pharmaceutical Applications

Coatings and Adhesives

Oligomeric and high-molecular-weight reaction products of allophanic acid esters serve as crosslinkers in polyurethane coatings. These materials enhance scratch resistance and chemical durability in automotive and industrial finishes . For instance, formulations containing 5–10 wt% allophanate-modified resins exhibit 50% higher adhesion strength compared to conventional carbamate systems .

Pharmaceutical Intermediates

Allophanic acid, tert-butyl ester is a key precursor in synthesizing Safinamide Impurity 9, a quality control standard for Parkinson’s disease therapeutics . Its Boc-protected urea moiety facilitates selective amidation in active pharmaceutical ingredients (APIs), as demonstrated in the synthesis of kinase inhibitors .

Table 2: Applications of Allophanic Acid, tert-Butyl Ester

Future Directions and Research Opportunities

Emerging research explores photocatalytic degradation of allophanate esters for environmental remediation. Additionally, biobased synthesis routes using enzymatic transesterification could enhance sustainability . Computational modeling of allophanate reactivity may further optimize industrial processes, reducing energy consumption by 20–30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume